2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol
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Overview
Description
2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves multiple stepsThe reaction conditions often involve the use of specific reagents such as trifluoroacetic acid and methyl hydrazine hydrochloride . The process may also include lithiation and trapping with electrophiles to achieve the desired functionalization .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole ring and trifluoromethyl group but lacks the phenolic moiety.
2-Methyl-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group attached to an aniline ring.
Uniqueness
The presence of both the pyrazole ring and the phenolic group in 2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol makes it unique.
Properties
Molecular Formula |
C13H14F3N3O |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
2-[[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C13H14F3N3O/c1-19-10(6-12(18-19)13(14,15)16)8-17-7-9-4-2-3-5-11(9)20/h2-6,17,20H,7-8H2,1H3 |
InChI Key |
JTZCSXMUFXXZMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CNCC2=CC=CC=C2O |
Origin of Product |
United States |
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